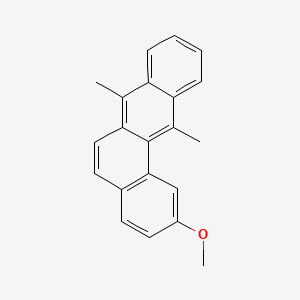

2-Methoxy-7,12-dimethylbenz(a)anthracene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-7,12-dimethylbenz(a)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C21H18O and its molecular weight is 286.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Carcinogenic Studies

MDMBA is primarily used as a model compound to study the mechanisms of carcinogenesis. Its structure allows researchers to investigate how PAHs induce tumors through various pathways.

- Tumor Induction: MDMBA has been shown to induce mammary tumors in animal models, such as rats and mice. For example, in studies involving female SENCAR mice, MDMBA was used to assess tumor-initiating activity, providing insights into the early stages of cancer development .

- Gene Expression Analysis: Research indicates that MDMBA affects the expression of critical oncogenes and tumor suppressor genes. In a study involving CBA/Ca mice, administration of MDMBA led to significant alterations in the expression of genes such as H-RAS and TP53, highlighting its role as a potent carcinogen .

Mechanistic Studies

The mechanistic understanding of how MDMBA interacts with cellular components is crucial for developing preventive strategies against cancer.

- DNA Adduct Formation: MDMBA is metabolically activated to form DNA adducts that can lead to mutations. Studies have demonstrated that these adducts can be analyzed to understand the relationship between exposure to MDMBA and subsequent tumor development .

- MicroRNA Expression: The compound has been utilized to explore changes in microRNA expression profiles associated with carcinogenesis. Elevated levels of specific microRNAs (e.g., miR-9-3) have been identified as potential biomarkers for early detection of carcinogenic effects .

Chemoprevention Research

MDMBA serves as a tool for testing potential chemopreventive agents.

- Testing Anti-carcinogenic Agents: In experimental setups, MDMBA is used to evaluate the efficacy of various compounds in preventing tumor formation. For instance, studies have compared the anti-carcinogenic properties of different red wine polyphenols against MDMBA-induced skin cancer in mouse models .

Toxicological Assessments

The compound's toxicological profile is also an area of active research.

- Hazard Identification: MDMBA is classified as a hazardous substance due to its carcinogenic potential and acute toxicity. Understanding its toxicological effects helps inform safety guidelines for handling PAHs in laboratory settings .

Structure-Activity Relationship Studies

Research on MDMBA contributes to broader investigations into the structure-activity relationships (SAR) of PAHs.

- Comparative Analysis: By studying MDMBA alongside other PAHs, researchers can identify structural features that influence carcinogenicity and mutagenicity. This knowledge aids in predicting the risks associated with various environmental pollutants .

Data Table: Summary of Applications

特性

CAS番号 |

66240-30-0 |

|---|---|

分子式 |

C21H18O |

分子量 |

286.4 g/mol |

IUPAC名 |

2-methoxy-7,12-dimethylbenzo[a]anthracene |

InChI |

InChI=1S/C21H18O/c1-13-17-6-4-5-7-18(17)14(2)21-19(13)11-9-15-8-10-16(22-3)12-20(15)21/h4-12H,1-3H3 |

InChIキー |

VTOCBGVUZXKFEC-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)OC |

正規SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)OC |

Key on ui other cas no. |

66240-30-0 |

同義語 |

2-methoxy-7,12-dimethylbenz(a)anthracene 2-methoxy-DMBA |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。